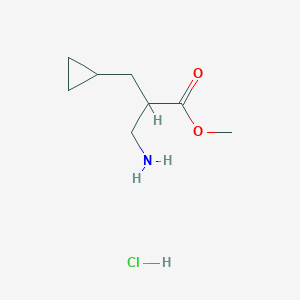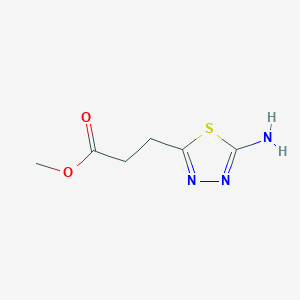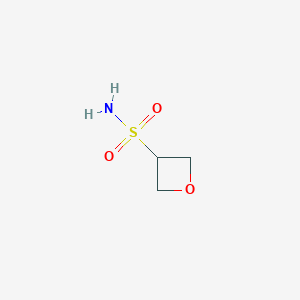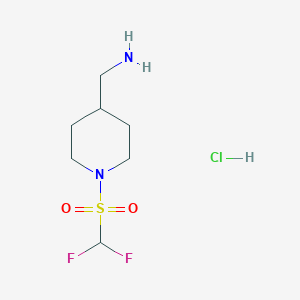![molecular formula C11H11ClF3NO2 B1422948 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide CAS No. 1306604-49-8](/img/structure/B1422948.png)
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide
Übersicht
Beschreibung
“2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” is a chemical compound. However, it seems to be less commonly studied or used compared to similar compounds12. It’s important to note that the information available is limited and may not cover all aspects of this compound.
Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to participate in various chemical reactions31.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Herbicide Safeners
- Radiosynthesis of Chloroacetanilide Herbicides : A study described the radiosynthesis of a chloroacetanilide herbicide, acetochlor, which is chemically similar to 2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide. The synthesis aimed at high specific activity for studies on metabolism and mode of action, highlighting the scientific interest in understanding the behavior and impact of such compounds at the molecular level (Latli & Casida, 1995).
Comparative Metabolism Studies
- Metabolism in Human and Rat Liver Microsomes : Research has been conducted to compare the metabolism of chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. This study provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, contributing to the understanding of their safety and environmental impact (Coleman et al., 2000).
Anticancer Drug Synthesis and Analysis
- Anticancer Drug Development : A synthesized compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been studied for its anticancer activity. Such research underscores the potential therapeutic applications of acetamide derivatives in medical science, particularly in designing drugs targeting specific receptors involved in cancer progression (Sharma et al., 2018).
Herbicide Activity and Soil Interaction
- Herbicide Efficiency and Soil Interaction : Studies on acetochlor and similar compounds have explored their effectiveness as herbicides and their interaction with soil components. Research in this area aims to optimize agricultural practices while minimizing environmental harm (Banks & Robinson, 1986).
Molecular Structure and Docking Studies
- Molecular Structure Investigations : The structural analysis of acetamide derivatives, such as the study of silylated derivatives of N-(2-hydroxyphenyl)acetamide, contributes to the understanding of their chemical properties and potential applications in various scientific fields (Nikonov et al., 2016).
Safety And Hazards
The safety and hazards associated with “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to have various safety and hazard profiles154.
Zukünftige Richtungen
The future directions for the study and use of “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide” are not explicitly mentioned in the sources retrieved. However, similar compounds are known to have various applications in fields such as agriculture and medicine15.
Please note that this analysis is based on the limited information available from the sources retrieved and may not fully cover all aspects of “2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide”. Further research and analysis would be needed for a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-7(16-10(17)6-12)8-2-4-9(5-3-8)18-11(13,14)15/h2-5,7H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZKQLKMOXKABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1422865.png)

![2-chloro-N-[4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1422869.png)








![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)